3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid: is a compound with a unique bicyclic structure, characterized by a benzoyloxy group attached to a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.
Introduction of the Benzoyloxy Group: The benzoyloxy group can be introduced through esterification reactions involving benzoyl chloride and the appropriate hydroxylated intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy group to a hydroxyl group.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydroxylated derivatives.
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives.
Scientific Research Applications
3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its benzoyloxy and carboxylic acid functional groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Similar core structure but with two carboxylic acid groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group instead of a benzoyloxy group.
Uniqueness
3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the benzoyloxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug design and materials science .
Properties
Molecular Formula |
C13H12O4 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c14-10(9-4-2-1-3-5-9)17-13-6-12(7-13,8-13)11(15)16/h1-5H,6-8H2,(H,15,16) |
InChI Key |
LYGQIRFPBNMZST-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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